6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c19-14-7-9-17-13(10-14)11-15(18(21)22-17)16(20)8-6-12-4-2-1-3-5-12/h1-11H/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEIKRHCVLVHEA-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one typically involves the following steps:
Aldol Condensation: The phenylprop-2-enoyl group is introduced via an aldol condensation reaction between a suitable aldehyde and the brominated chromen-2-one intermediate. This reaction is typically carried out under basic conditions using a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The phenylprop-2-enoyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted chromen-2-one derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is its potential anticancer activity. Research has indicated that this compound exhibits inhibitory effects on various cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study: In Silico Docking Studies
A comparative in silico docking study highlighted the interaction of this compound with key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). The binding affinities observed suggest that this compound may effectively inhibit these targets, thus potentially impeding tumor growth .
Antioxidant Properties
The antioxidant properties of coumarin derivatives, including this compound, have been extensively studied. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Research Findings
Studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic effects against oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. The anti-inflammatory effects of this compound have been explored in various experimental models.
Cosmetic Applications
Due to its antioxidant and anti-inflammatory properties, this compound is also being investigated for cosmetic applications. Its ability to protect skin cells from oxidative damage makes it a valuable ingredient in skincare formulations.
Formulation Insights
In cosmetic formulations, this compound can enhance the stability and efficacy of products aimed at reducing signs of aging and protecting against environmental stressors .
Pharmacological Research
The pharmacological profile of this compound is being actively researched for its potential therapeutic benefits beyond cancer treatment.
Diverse Applications
Ongoing studies are exploring its roles in:
- Neuroprotection: Investigating effects on neurodegenerative diseases.
- Antimicrobial Activity: Assessing efficacy against various pathogens.
These areas present promising avenues for future research and development.
Data Summary Table
Mechanism of Action
The mechanism of action of 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and phenylprop-2-enoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chalcone Moiety
6-Bromo-3-(3-(4-substituted phenyl)acryloyl)-2H-chromen-2-one derivatives
- Compound 2a (4-bromophenyl substituent): Exhibits a melting point of 204–206°C and IR absorption at 1726 cm⁻¹ (chalcone C=O) and 1672 cm⁻¹ (coumarin C=O). The bromine enhances electron-withdrawing effects, stabilizing the enone system .
6-Bromo-3-butyryl-2H-chromen-2-one
Replacing the chalcone with a butyryl group (C4 chain) reduces conjugation, lowering reactivity. The compound has a lower melting point (163–165°C) and increased lipophilicity, which may affect bioavailability .
Core Scaffold Modifications
6-Bromo-3-methyl-2H-chromen-2-one
The molecular weight (239.07 g/mol) is significantly lower than the target compound, reducing steric hindrance but limiting bioactivity .
6-Bromo-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
This modification shifts activity toward antimicrobial or antiviral targets .
Hybrid Structures with Heterocycles
Thiazole and Thiadiazole Derivatives
- Thiazole 23g : Exhibits potent antitumor activity against HEPG2-1 cells (IC50 = 3.50 ± 0.23 µM). The thiazole ring improves metabolic stability and metal-chelating properties .
- 1,3,4-Thiadiazole 18c : Shows moderate activity (IC50 = 4.90 ± 0.69 µM) due to the electron-deficient thiadiazole core, which may hinder membrane permeability .
Pyrazolo[1,5-a]pyrimidine 7c
The fused pyrimidine-pyrazole system enhances π-π stacking with DNA or kinase ATP-binding sites, achieving the highest potency (IC50 = 2.70 ± 0.28 µM) .
Biological Activity
6-Bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones, specifically a substituted coumarin. Its unique structure, featuring a bromine atom at the 6th position and a phenylprop-2-enoyl group, contributes to its diverse biological activities, particularly in medicinal chemistry.
- Molecular Formula: C18H11BrO3
- Molecular Weight: 355.182 g/mol
- Appearance: Yellowish-green powder
- Melting Point: 235–240°C
- Solubility: Sparingly soluble in water; soluble in organic solvents like ethanol and acetone
Antimicrobial Properties
Research indicates that compounds within the coumarin family, including this compound, exhibit significant antimicrobial properties. This compound has been shown to possess both antibacterial and antifungal activities.
Case Study: Antibacterial Activity
In one study, various derivatives of chromenones were tested against common bacterial strains. The results indicated that several derivatives, including those structurally related to our compound, demonstrated notable activity against Gram-positive and Gram-negative bacteria. For instance, compounds showed Minimum Inhibitory Concentration (MIC) values as low as 12.4 µM against Staphylococcus aureus and Escherichia coli .
Table: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 6-Bromo-3-(phenyl)chromenone | Staphylococcus aureus | 12.4 |
| 6-Bromo-(other derivatives) | E. coli | 16.4 |
| Other Coumarin Derivatives | Methicillin-resistant S. aureus | 10.0 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Studies have shown that compounds with similar structures exhibit greater anti-inflammatory activity than traditional drugs like curcumin.
Case Study: Anti-inflammatory Activity
In a comparative study, various synthetic coumarin derivatives were evaluated for their anti-inflammatory effects using established models. The compound demonstrated a significant reduction in inflammation markers compared to controls .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition: The presence of the bromine atom and the phenylprop-2-enoyl group may enhance binding affinity to specific enzymes involved in inflammatory and microbial pathways.
- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways related to inflammation and infection.
- Proton Transfer Mechanism: As a pH indicator, its ability to accept or donate protons can alter its electronic distribution, impacting its biological interactions .
Synthetic Routes
The synthesis of this compound typically involves:
- Aldol Condensation: The introduction of the phenylprop-2-enoyl group via an aldol reaction under basic conditions.
- Bromination: The bromination of chromenone derivatives to achieve the final structure.
Applications in Research
This compound serves as a versatile building block in organic synthesis and has potential applications in:
- Medicinal Chemistry: As a lead compound for developing new antimicrobial and anti-inflammatory agents.
- Material Science: In the development of materials with specific optical or electronic properties.
Q & A
Q. Table 1: Comparative Anticancer Activity of Chromenone Derivatives
| Compound | IC50 (µM, HEPG2) | Key Substituents | Reference |
|---|---|---|---|
| Parent chromenone | 12.4 | None | |
| 6-Bromo-3-acetyl derivative | 4.90 | Br, acetyl | |
| 6-Bromo-3-(thiazole) analog | 2.70 | Br, thiazole, hydrazine |
Q. Table 2: Optimized Reaction Conditions for Acylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Prevents decomposition |
| Solvent | Dry DCM | Enhances enolate formation |
| Catalyst | DMAP (5 mol%) | Accelerates acylation |
| Reaction Time | 8–12 hours | Balances conversion vs. side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
